Home > Products > Screening Compounds P100502 > N-[(1S)-2-amino-1-methyl-2-oxoethyl]-2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzamide
N-[(1S)-2-amino-1-methyl-2-oxoethyl]-2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzamide -

N-[(1S)-2-amino-1-methyl-2-oxoethyl]-2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzamide

Catalog Number: EVT-5047414
CAS Number:
Molecular Formula: C21H31N3O4
Molecular Weight: 389.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140; aplaviroc)

Compound Description: 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140), also known as aplaviroc, is a potent noncompetitive allosteric antagonist of the CCR5 receptor. It exhibits potent antiviral effects against HIV-1. The research discussed the receptor-based mechanism of action of 873140 compared with other CCR5 antagonists, including its persistent blockade of CCR5 and unique divergence in blocking function and binding.

Relevance: Both 873140 and N-[(1S)-2-amino-1-methyl-2-oxoethyl]-2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzamide are categorized as CCR5 antagonists, highlighting their shared functionality in targeting the CCR5 receptor.

4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690; vicriviroc)

Compound Description: 4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D), also known as SCH 417,690 or vicriviroc, is a noncompetitive allosteric antagonist of CCR5. It blocks chemokine binding and the calcium response effects of CCR5 activation.

Relevance: Sch-D, similar to N-[(1S)-2-amino-1-methyl-2-oxoethyl]-2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzamide, acts as a CCR5 antagonist. This shared targeting of the CCR5 receptor establishes a structural relationship between the compounds.

4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenylpropyl)cyclohexanecarboxamide (UK-427,857; maraviroc)

Compound Description: 4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenylpropyl)cyclohexanecarboxamide (UK-427,857), also known as maraviroc, is another noncompetitive allosteric antagonist of CCR5. It exhibits potent antiviral activity against HIV-1. The research highlighted its ability to block chemokine binding and its unique binding site on CCR5 compared with INCB9471.

Relevance: UK-427,857 and N-[(1S)-2-amino-1-methyl-2-oxoethyl]-2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzamide are both categorized as CCR5 antagonists. This shared mechanism of action by targeting CCR5 suggests a structural relationship.

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779)

Compound Description: N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779) is a noncompetitive allosteric antagonist of CCR5. Research shows it blocks chemokine binding and the calcium response effects of CCR5 activation.

Relevance: TAK779, like N-[(1S)-2-amino-1-methyl-2-oxoethyl]-2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzamide, is a CCR5 antagonist, indicating a structural link based on their shared target.

5-((2-((4-fluoro-3-methoxy-5-methylphenyl)amino)-5-methylpyrimidin-4-yl)amino)benzo[d]oxazol-2(3H)-one

Compound Description: 5-((2-((4-fluoro-3-methoxy-5-methylphenyl)amino)-5-methylpyrimidin-4-yl)amino)benzo[d]oxazol-2(3H)-one is a JAK/STAT modulating compound. It was explored as a potential treatment option for vitiligo, a skin condition involving depigmentation.

Disodium (5-((2-((4-fluoro-3-methoxy-5-methylphenyl)amino)-5-methylpyrimidin-4-yl)amino)-2-oxobenzo[d]oxazol-3(2H)-yl)methyl phosphate

Compound Description: Disodium (5-((2-((4-fluoro-3-methoxy-5-methylphenyl)amino)-5-methylpyrimidin-4-yl)amino)-2-oxobenzo[d]oxazol-3(2H)-yl)methyl phosphate is another JAK/STAT modulating compound investigated as a potential therapeutic agent for vitiligo.

Tofacitinib

Compound Description: Tofacitinib is a JAK/STAT modulating compound studied for its potential in treating vitiligo. It is known to modulate the JAK/STAT pathway, a crucial signaling pathway involved in various cellular processes, including immune responses.

Additional related compounds: The following JAK/STAT modulating compounds were also mentioned in , suggesting their potential relevance to N-[(1S)-2-amino-1-methyl-2-oxoethyl]-2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzamide due to their shared therapeutic context of vitiligo:

Properties

Product Name

N-[(1S)-2-amino-1-methyl-2-oxoethyl]-2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzamide

IUPAC Name

N-[(2S)-1-amino-1-oxopropan-2-yl]-2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxybenzamide

Molecular Formula

C21H31N3O4

Molecular Weight

389.5 g/mol

InChI

InChI=1S/C21H31N3O4/c1-14(20(22)25)23-21(26)18-13-17(27-2)7-8-19(18)28-16-9-11-24(12-10-16)15-5-3-4-6-15/h7-8,13-16H,3-6,9-12H2,1-2H3,(H2,22,25)(H,23,26)/t14-/m0/s1

InChI Key

BJWRPPVMPRWRMY-AWEZNQCLSA-N

SMILES

CC(C(=O)N)NC(=O)C1=C(C=CC(=C1)OC)OC2CCN(CC2)C3CCCC3

Canonical SMILES

CC(C(=O)N)NC(=O)C1=C(C=CC(=C1)OC)OC2CCN(CC2)C3CCCC3

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)C1=C(C=CC(=C1)OC)OC2CCN(CC2)C3CCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.